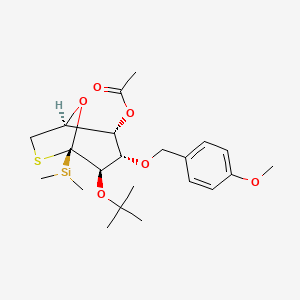

CID 136250522

Beschreibung

CID 136250522 is a chemical compound characterized by a cyclic ether structure, as depicted in its chemical structure from Figure 1 of . Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to profile its composition, revealing its presence in specific fractions of vacuum-distilled cinnamon essential oil (CIEO) (Figure 1C, ). The compound exhibits a molecular ion peak at m/z 222 in its mass spectrum, suggesting a molecular formula of C₁₅H₂₄O₂, though this requires further confirmation.

Eigenschaften

Molekularformel |

C22H33O6SSi |

|---|---|

Molekulargewicht |

453.6 g/mol |

InChI |

InChI=1S/C22H33O6SSi/c1-14(23)26-18-17-13-29-22(27-17,30(6)7)20(28-21(2,3)4)19(18)25-12-15-8-10-16(24-5)11-9-15/h8-11,17-20H,12-13H2,1-7H3/t17-,18+,19+,20-,22-/m1/s1 |

InChI-Schlüssel |

KFOQPALZOFSPNE-VRRLNDPFSA-N |

Isomerische SMILES |

CC(=O)O[C@H]1[C@H]2CS[C@](O2)([C@@H]([C@H]1OCC3=CC=C(C=C3)OC)OC(C)(C)C)[Si](C)C |

Kanonische SMILES |

CC(=O)OC1C2CSC(O2)(C(C1OCC3=CC=C(C=C3)OC)OC(C)(C)C)[Si](C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of CID 136250522 involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, enhancing their physical, chemical, and biological properties .

Industrial Production Methods

Industrial production methods for CID 136250522 may involve large-scale synthesis using automated systems to ensure consistency and purity. The use of advanced analytical techniques is crucial to monitor the quality and yield of the compound during production .

Analyse Chemischer Reaktionen

Types of Reactions

CID 136250522 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .

Wissenschaftliche Forschungsanwendungen

CID 136250522 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in various chemical syntheses.

Biology: Employed in studies involving molecular interactions and biological pathways.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings .

Wirkmechanismus

The mechanism of action of CID 136250522 involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Backbone : CID 136250522 features a simpler cyclic ether framework, whereas oscillatoxins D and E possess macrocyclic lactone rings, which confer rigidity and bioactivity .

- Oscillatoxin E’s epoxide group may contribute to electrophilic reactivity, absent in CID 136250522 .

Physicochemical Properties

- Volatility : CID 136250522’s detection in GC-MS fractions suggests moderate volatility, akin to 30-methyl-oscillatoxin D but lower than smaller ethers .

- Stability : The absence of reactive epoxides in CID 136250522 may confer greater chemical stability compared to oscillatoxin E, which is prone to ring-opening reactions .

Research Findings and Data Interpretation

Analytical Data

- GC-MS Profile : CID 136250522 elutes at 18.2 minutes in CIEO fractions, with a relative abundance of 12.4% in Fraction 3 (Figure 1C, ). This contrasts with oscillatoxins, which typically require advanced chromatographic methods (e.g., HPLC) for isolation due to their larger size .

- Spectral Comparison : The mass spectrum of CID 136250522 lacks fragment ions above m/z 150, indicating stability under electron ionization, unlike oscillatoxins, which fragment extensively due to their complex macrocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.